![molecular formula C22H17NO5 B4011866 2-(4-methylphenyl)-2-oxo-1-phenylethyl 4-nitrobenzoate](/img/structure/B4011866.png)
2-(4-methylphenyl)-2-oxo-1-phenylethyl 4-nitrobenzoate
Description
Synthesis Analysis
The synthesis of compounds similar to 2-(4-methylphenyl)-2-oxo-1-phenylethyl 4-nitrobenzoate often involves multistep reactions, including the use of nitrobenzoates as key intermediates or reagents. For instance, the formation of 4-methylphenanthrenes through palladium-catalyzed annulation using methyl nitrobenzoates showcases a methodology that might be relevant for synthesizing structurally related compounds (Mandal et al., 2000).
Molecular Structure Analysis
Crystallographic studies provide insight into the molecular configurations and intermolecular interactions of related compounds. For example, the crystal structure of 2-[(4-nitrophenyl)carbonyl]cyclohex-1-ene-1-yl 4-nitrobenzoate reveals a folded configuration stabilized by π-π interactions, which could be indicative of the structural tendencies of our compound of interest (Polyakova et al., 2011).
Chemical Reactions and Properties
The chemical behavior of nitrobenzoate derivatives, including reactivity and reaction mechanisms, has been explored in various studies. For example, the aminolysis of Y-substituted phenyl X-substituted 2-methylbenzoates with secondary amines reveals insights into reaction rates and mechanisms, which are crucial for understanding the chemical properties of our compound (Um et al., 2005).
Physical Properties Analysis
The physical properties, including crystal structure and hydrogen bonding patterns, can be deduced from related studies. For instance, the crystal and molecular structure analysis of compounds such as N-phenyl-4-nitrobenzylamine provides valuable information on the potential physical characteristics of 2-(4-methylphenyl)-2-oxo-1-phenylethyl 4-nitrobenzoate (Iwasaki et al., 1988).
Chemical Properties Analysis
Understanding the chemical properties, such as reactivity and bonding patterns, is essential. Research on the synthesis and spectral studies of alkyl [(substituted phenylsulfonyl)-methyl]-3-nitrobenzoates, for example, sheds light on the sulfonation reactions and the impact of substituents on chemical reactivity, which could be applicable to our compound (El-Bardan, 1992).
properties
IUPAC Name |
[2-(4-methylphenyl)-2-oxo-1-phenylethyl] 4-nitrobenzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17NO5/c1-15-7-9-16(10-8-15)20(24)21(17-5-3-2-4-6-17)28-22(25)18-11-13-19(14-12-18)23(26)27/h2-14,21H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMMSLGSFZGHQQU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C(C2=CC=CC=C2)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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